
O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate, also known as MG132, is a proteasome inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a small molecule that inhibits the proteolytic activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and ultimately causing cell death.
Mecanismo De Acción
O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate inhibits the proteolytic activity of the 26S proteasome by binding to the active site of the proteasome. This leads to the accumulation of ubiquitinated proteins, which are normally degraded by the proteasome. The accumulation of these proteins can lead to various cellular responses, including apoptosis, cell cycle arrest, and DNA repair.
Biochemical and Physiological Effects:
The inhibition of proteasome activity by O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the growth of tumors. It has also been shown to have anti-inflammatory effects and to protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate in lab experiments is its ability to selectively inhibit the proteolytic activity of the 26S proteasome. This allows for the study of the specific cellular responses that occur as a result of proteasome inhibition. However, one limitation of using this compound is its potential toxicity to cells, which can lead to non-specific effects.
Direcciones Futuras
There are several future directions for the use of O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate in scientific research. One direction is the development of more selective proteasome inhibitors that target specific subunits of the proteasome. Another direction is the study of the effects of proteasome inhibition on specific signaling pathways and cellular processes. Finally, the use of proteasome inhibitors in combination with other therapies, such as chemotherapy or radiation therapy, is an area of active research.
Métodos De Síntesis
The synthesis of O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate involves several steps. The first step involves the protection of the amino and carboxyl groups of phenylalanine and glycine, respectively. This is followed by the coupling of the two protected amino acids to form the dipeptide. The dipeptide is then deprotected and coupled with the hydroxamic acid to form the final product, O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate.
Aplicaciones Científicas De Investigación
O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate has been extensively used in scientific research due to its ability to inhibit the proteolytic activity of the 26S proteasome. The proteasome is responsible for the degradation of intracellular proteins, including misfolded or damaged proteins, regulatory proteins, and signaling proteins. Inhibition of proteasome activity can lead to the accumulation of these proteins, resulting in various cellular responses, including apoptosis, cell cycle arrest, and DNA repair.
Propiedades
Número CAS |
118292-30-1 |
|---|---|
Nombre del producto |
O-Mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate |
Fórmula molecular |
C29H31N3O6 |
Peso molecular |
517.6 g/mol |
Nombre IUPAC |
[[2-oxo-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]ethyl]amino] 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C29H31N3O6/c1-19-14-20(2)26(21(3)15-19)28(35)38-30-17-25(33)32-27(34)24(16-22-10-6-4-7-11-22)31-29(36)37-18-23-12-8-5-9-13-23/h4-15,24,30H,16-18H2,1-3H3,(H,31,36)(H,32,33,34)/t24-/m0/s1 |
Clave InChI |
OTWGVMUYCYENCE-DEOSSOPVSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)C(=O)ONCC(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)ONCC(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)ONCC(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C |
Sinónimos |
CBZ-Phe-Gly-NH-O-CO-(2,4,6-Me3)Ph CPG hydroxamate TMP O-mesitoyl N-benzyloxycarbonylphenylalanyl-glycine hydroxamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



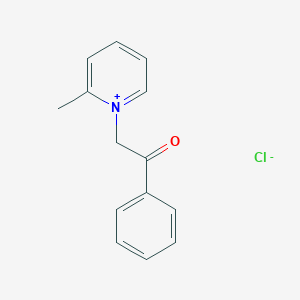
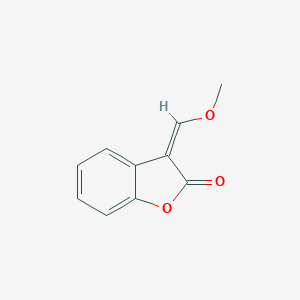

![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
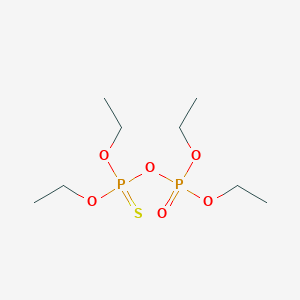

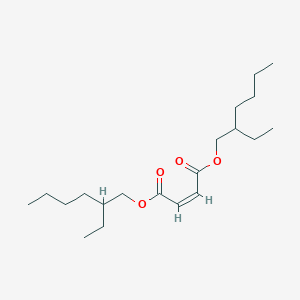
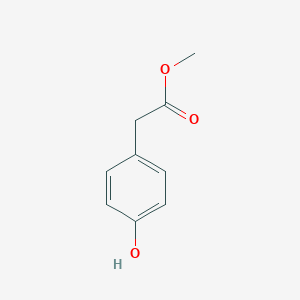
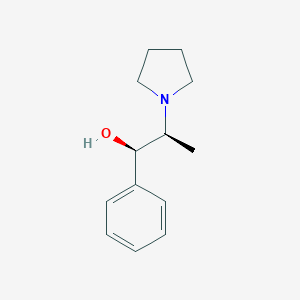
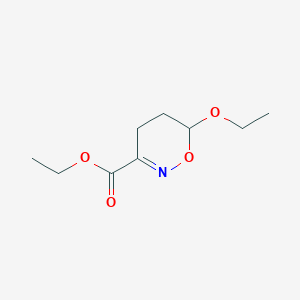
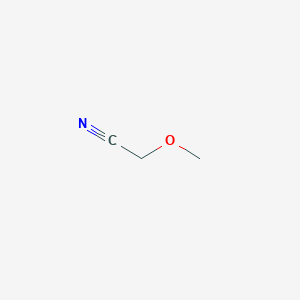
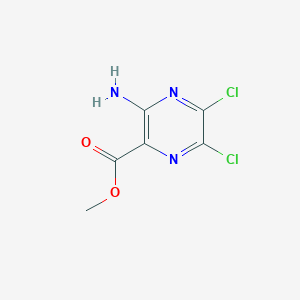
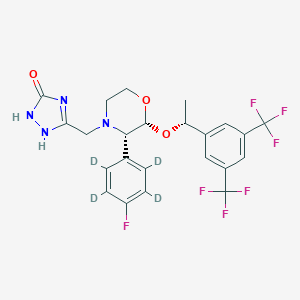
![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)